molecular formula C12H12N2OS B1456541 6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 1428139-57-4

6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B1456541
CAS No.: 1428139-57-4
M. Wt: 232.3 g/mol
InChI Key: DOVCDGMZQPEKTL-UHFFFAOYSA-N
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Description

6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features a thienyl group attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Purification methods such as recrystallization and column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the indazole ring can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thienyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thienyl derivatives.

Scientific Research Applications

6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-bromo-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Uniqueness

6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the presence of the 5-methyl-2-thienyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(5-methylthiophen-2-yl)-1,5,6,7-tetrahydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-2-3-12(16-7)8-4-10-9(6-13-14-10)11(15)5-8/h2-3,6,8H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVCDGMZQPEKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC3=C(C=NN3)C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

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